molecular formula C27H19N5O B515399 2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one

2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B515399
M. Wt: 429.5g/mol
InChI Key: WPVWBYOJTFBRAC-OCSSWDANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry

Preparation Methods

The synthesis of 2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one involves multiple steps and specific reaction conditions. One common method involves the condensation of 8-quinolinylamine with a suitable aldehyde or ketone, followed by cyclization to form the quinazolinone ring. The reaction conditions typically include the use of a strong acid or base as a catalyst, and the reaction is often carried out under reflux conditions to ensure complete conversion . Industrial production methods may involve the use of microwave irradiation, ionic liquids, or other green chemistry approaches to enhance the efficiency and sustainability of the synthesis .

Chemical Reactions Analysis

2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents such as halogens or alkylating agents.

Scientific Research Applications

2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent, with studies indicating its ability to inhibit the growth of certain bacterial and cancer cell lines.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(quinolin-8-yl)-3-{[(E)-quinolin-8-ylmethylidene]amino}-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to DNA or proteins, thereby interfering with essential cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H19N5O

Molecular Weight

429.5g/mol

IUPAC Name

2-quinolin-8-yl-3-[(E)-quinolin-8-ylmethylideneamino]-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C27H19N5O/c33-27-21-12-1-2-14-23(21)31-26(22-13-4-8-19-11-6-16-29-25(19)22)32(27)30-17-20-9-3-7-18-10-5-15-28-24(18)20/h1-17,26,31H/b30-17+

InChI Key

WPVWBYOJTFBRAC-OCSSWDANSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC4=C3N=CC=C4)N=CC5=CC=CC6=C5N=CC=C6

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC4=C3N=CC=C4)/N=C/C5=CC=CC6=C5N=CC=C6

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=CC4=C3N=CC=C4)N=CC5=CC=CC6=C5N=CC=C6

Origin of Product

United States

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